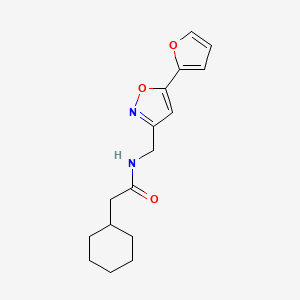
2-cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and research findings related to this compound, highlighting its pharmacological properties and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylamine with isoxazole derivatives. The process can be outlined as follows:
- Preparation of Isoxazole : The isoxazole ring can be synthesized using various methods, often involving the reaction of furan derivatives with appropriate reagents under controlled conditions.
- Formation of Acetamide : The cyclohexylamine is then reacted with the synthesized isoxazole derivative, followed by acylation to form the acetamide structure.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing isoxazole rings have shown promising results against various cancer cell lines:
These findings suggest that the incorporation of isoxazole moieties can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds featuring similar structural motifs have also demonstrated anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Preliminary studies suggest that it may function through:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : The compound may promote apoptosis in cancer cells by activating intrinsic pathways.
Case Study 1: Anticancer Activity in MCF7 Cells
A study conducted on a derivative similar to this compound revealed significant cytotoxic effects on MCF7 breast cancer cells. The compound exhibited an IC50 value of 3.79 µM, indicating potent activity against this cell line.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of isoxazole derivatives showed that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in vitro, suggesting their potential as therapeutic agents in inflammatory diseases.
Properties
IUPAC Name |
2-cyclohexyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-15(21-18-13)14-7-4-8-20-14/h4,7-8,10,12H,1-3,5-6,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKZVMKVCXUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














